molecular formula C24H26ClN5O2S B2760803 2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1251586-45-4

2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2760803
CAS RN: 1251586-45-4
M. Wt: 484.02
InChI Key: JOMVYDPDGFURHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C24H26ClN5O2S and its molecular weight is 484.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Stress-Inducing Anticancer Agents Aromatic sulfonamides, including derivatives of tetrahydroisoquinoline, have been synthesized and tested for their potential as anticancer agents. These compounds induce oxidative stress and glutathione depletion in cancer cells, exhibiting cytotoxic effects at micromolar concentrations. This research highlights their effectiveness against a broad range of cancer cell lines, including leukemia, melanoma, glioblastoma, and liver, breast, and lung cancers (Madácsi et al., 2013).

Sulfonamide-Based Hybrid Compounds Sulfonamide hybrids have been identified as possessing a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain properties. The versatility of these compounds is attributed to their structural diversity, allowing for a considerable range of biological activities. This underscores the importance of sulfonamide-based structures in developing new therapeutic agents (Ghomashi et al., 2022).

Antimicrobial Activity of Piperidinyl Derivatives Research into novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines has shown promising antimicrobial activities against various pathogenic strains of bacteria and fungi. These findings support the potential of such derivatives in addressing the need for new antimicrobials in a landscape where resistance to existing drugs is a growing concern (Zaki et al., 2019).

Synthesis and Biological Activity of Isothiazolo[5,4-b]pyridine Derivatives Compounds derived from isothiazolopyridine, including those incorporating a piperidine moiety, have been synthesized and evaluated for their biological activities. This research contributes to understanding the chemical and pharmacological diversity of isothiazolo[5,4-b]pyridine derivatives, offering insights into their potential therapeutic applications (Malinka et al., 2001).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-32-21-8-6-20(7-9-21)29-10-12-30(13-11-29)22-14-24(28-17-27-22)33-16-23(31)26-15-18-2-4-19(25)5-3-18/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMVYDPDGFURHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.